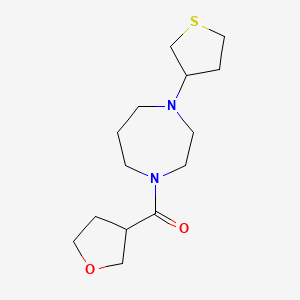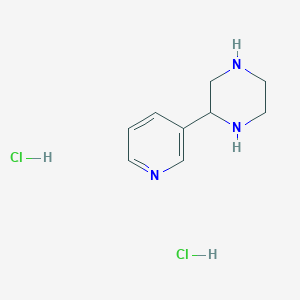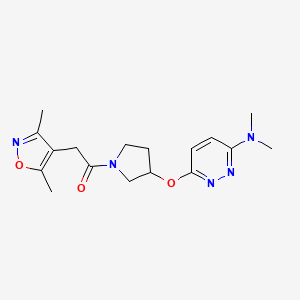![molecular formula C24H12N2O2S B2927413 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde CAS No. 1933562-00-5](/img/structure/B2927413.png)
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde is a useful research compound. Its molecular formula is C24H12N2O2S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound, also known as 4,7-Bis(4-formylphenylethynyl)benzo[c][1,2,5]thiadiazole, is Primary Aromatic Amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
This compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs . The compound’s electron-deficient monomer, 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde, exhibits an aggregation-caused quenching behavior .
Biochemical Pathways
The compound affects the biochemical pathways related to the detection and neutralization of PAAs. It acts as a highly sensitive and selective luminescent probe to detect PAAs among various amines . The compound’s unique PAA detection performance can be attributed to the static quenching process .
Pharmacokinetics
The compound is part of a fluorescent ultrathin covalent triazine framework (f-ctf) nanosheet, which exhibits high stability, high porosity, and high fluorescence performance . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of the compound’s action is the highly sensitive and selective detection of PAAs. The compound shows unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively, surpassing all the reported fluorescent sensors .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s fluorescence performance can be affected by the presence of various amines in the environment . .
Biochemische Analyse
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the detection of primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a great threat to human health and the environment . The compound’s rich electron-deficient unit in the pore channel makes it an ideal platform for sensing electron-rich PAA molecules .
Cellular Effects
The effects of 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde on cells and cellular processes are primarily observed in its interactions with PAAs . The compound influences cell function by enabling the detection of these harmful pollutants .
Molecular Mechanism
The compound exerts its effects at the molecular level through its unique structure. It forms a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the F-CTF-3 nanosheet and PAAs . This static quenching process is a key part of the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the compound exhibits high stability, high porosity, and high fluorescence performance . Over time, these properties enable the compound to maintain its effectiveness in PAA detection .
Transport and Distribution
The compound’s transport and distribution within cells and tissues are largely determined by its chemical structure. Its ability to form F-CTF nanosheets suggests potential interactions with various cellular components .
Eigenschaften
IUPAC Name |
4-[2-[4-[2-(4-formylphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12N2O2S/c27-15-19-5-1-17(2-6-19)9-11-21-13-14-22(24-23(21)25-29-26-24)12-10-18-3-7-20(16-28)8-4-18/h1-8,13-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUABZJFXIVNTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=CC=C(C3=NSN=C23)C#CC4=CC=C(C=C4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/new.no-structure.jpg)


![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2927334.png)
![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2927336.png)
![N-(4-ethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2927338.png)
![4-methyl-2-phenyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2927339.png)
![3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one](/img/structure/B2927341.png)


![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}propanamide](/img/structure/B2927348.png)
![4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid](/img/structure/B2927349.png)
![[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine](/img/structure/B2927350.png)
